(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane
Overview
Description
(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is a chiral cyclopentane derivative with two protected amino groups. The Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups are commonly used protecting groups in organic synthesis to prevent the amino groups from reacting under certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane typically involves the following steps:
Starting Material: The synthesis begins with a cyclopentane derivative.
Introduction of Amino Groups: Amino groups are introduced at the 1 and 3 positions of the cyclopentane ring.
Protection of Amino Groups: The amino groups are protected using Boc and Cbz protecting groups. This can be achieved through reactions with Boc anhydride and Cbz chloride, respectively, under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar steps but optimized for yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane can undergo various chemical reactions, including:
Deprotection Reactions: Removal of Boc and Cbz groups under acidic or hydrogenolysis conditions.
Substitution Reactions: Nucleophilic substitution reactions at the amino groups.
Oxidation and Reduction: Potential oxidation or reduction of the cyclopentane ring or amino groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogen and palladium on carbon (Pd/C) for Cbz removal.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions yield various substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Possible applications in drug development as a building block for pharmaceuticals.
Industry: Used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane depends on its specific application. In general, the compound may interact with molecular targets through its amino groups, forming hydrogen bonds or ionic interactions. The chiral nature of the compound may also influence its binding to specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-1-(Boc-amino)-3-(Fmoc-amino)cyclopentane: Similar structure but with an Fmoc (fluorenylmethyloxycarbonyl) protecting group instead of Cbz.
(1R,3S)-1-(Boc-amino)-3-(Ac-amino)cyclopentane: Similar structure but with an Ac (acetyl) protecting group instead of Cbz.
Uniqueness
(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is unique due to its specific combination of protecting groups, which can influence its reactivity and suitability for different synthetic applications.
Properties
IUPAC Name |
benzyl N-[(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-15-10-9-14(11-15)19-16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)(H,20,22)/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUVRCBRFPDMCW-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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